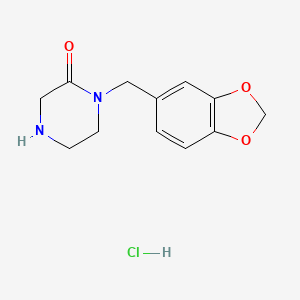

1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride

Description

Chemical Identity and Nomenclature

The compound’s systematic identity is defined by its IUPAC name, structural descriptors, and physicochemical properties:

The benzodioxole group (C₆H₄O₂) contributes aromatic stability, while the piperazinone ring (C₄H₇N₂O) introduces conformational flexibility. X-ray crystallography and NMR studies confirm the planar geometry of the benzodioxole system and the chair conformation of the piperazinone ring.

Historical Development of Piperazine-Benzodioxole Hybrid Compounds

The synthesis of piperazine-benzodioxole hybrids emerged from efforts to optimize pharmacokinetic properties in central nervous system (CNS) therapeutics. Key milestones include:

- Early Piperazine Derivatives : Initial work focused on simple piperazine analogs, such as 1-piperonylpiperazine, which demonstrated sigma receptor affinity and antitubercular activity.

- Benzodioxole Integration : The incorporation of benzodioxole in the 1980s aimed to enhance blood-brain barrier permeability. For example, benzhydrylpiperazine hybrids showed improved activity against Mycobacterium tuberculosis (MIC < 12.5 µM).

- Lactam Formation : Cyclization strategies in the 2000s led to 2-piperazinone derivatives, such as 3-(1,3-benzodioxol-5-yl)-2-piperazinone (CAS 1246550-13-9), which exhibited reduced cytotoxicity (IC₅₀ > 30 µM in RAW 264.7 cells).

- Modern Hybridization : Recent advances, like the coupling of caffeic acid to 1-piperonylpiperazine (HBU-47), highlight the role of benzodioxole-piperazinone hybrids in suppressing NF-κB-mediated inflammation (90% NO reduction at 20 µM).

These developments underscore the scaffold’s adaptability in addressing diverse therapeutic targets.

Significance in Modern Medicinal Chemistry

The compound’s dual pharmacophoric elements position it as a critical asset in drug design:

Neurological Applications

- Sigma Receptor Modulation : The piperazine moiety interacts with sigma-1 receptors (σ₁R), implicated in neuroprotection and pain modulation. Structural analogs show submicromolar affinity (Kᵢ < 1 µM).

- Neuroinflammation Mitigation : Hybrids like HBU-47 inhibit LPS-induced nitric oxide production in macrophages (IC₅₀ = 6.23 µM), suggesting utility in neurodegenerative diseases.

Structural Versatility

- Scaffold for Hybridization : The compound serves as a precursor for conjugates with caffeic acid, sulfonamides, and metal complexes, enabling multitarget therapies.

- Crystallographic Insights : Studies on analogs, such as benzofuro[3,2-d]pyrimidin-4-ylsulfanyl acetamide, reveal stable π-π stacking interactions critical for target binding.

Table 1 summarizes key pharmacological applications:

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c15-12-6-13-3-4-14(12)7-9-1-2-10-11(5-9)17-8-16-10;/h1-2,5,13H,3-4,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZAJGNSIPURSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC2=CC3=C(C=C2)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride typically involves:

- Formation of the piperazinone ring system or modification of piperazine derivatives.

- Introduction of the 1,3-benzodioxol-5-ylmethyl moiety via alkylation or condensation reactions.

- Conversion of the free base to the hydrochloride salt for stability and enhanced solubility.

Key Preparation Routes

Alkylation of Piperazinone with Benzodioxolylmethyl Halides

One common approach is the nucleophilic substitution of a piperazinone nitrogen with a benzodioxolylmethyl halide (e.g., benzodioxolylmethyl chloride or bromide). This method involves:

- Reacting 2-piperazinone or its derivatives with 1,3-benzodioxol-5-ylmethyl halide under basic conditions.

- Typical bases include triethylamine or potassium carbonate.

- Solvents used are polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction temperatures range from ambient to reflux conditions depending on the reactivity of reagents.

- The reaction progress is monitored by thin-layer chromatography (TLC).

After completion, the product is isolated and purified by extraction and chromatographic methods. The free base is then converted to the hydrochloride salt by treatment with hydrogen chloride in an organic solvent such as dioxane or ethanol.

Condensation of Piperazine with 3,4-Methylenedioxybenzaldehyde Followed by Oxidation

Another method involves:

- Condensation of piperazine with 3,4-methylenedioxybenzaldehyde to form an intermediate imine or Schiff base.

- Subsequent oxidation or reduction steps to form the piperazinone ring with the benzodioxolylmethyl substituent.

- Oxidizing agents such as peroxybenzoic acid or other mild oxidants are employed.

- The reaction is typically carried out in ethanol or other suitable solvents at controlled temperatures.

- Purification involves standard extraction and crystallization techniques.

This method allows for a one-pot or stepwise synthesis of the target compound with moderate to good yields.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Piperazine + 3,4-methylenedioxybenzaldehyde, EtOH, reflux | Formation of imine intermediate | 75-85 |

| 2 | Peroxybenzoic acid, room temp | Oxidation to piperazinone derivative | 65-75 |

| 3 | HCl in dioxane, ambient temp | Formation of hydrochloride salt | Quantitative |

Note: Reaction times vary from 3 to 12 hours depending on scale and conditions.

Industrial and Alternative Synthetic Routes

Industrial synthesis may utilize:

- One-step condensation reactions involving piperazine derivatives, paraformaldehyde, and methylenedioxybenzyl amines under catalytic conditions.

- Use of pentamethyleneamine or piperazine pyrimidine as catalysts or reactants to improve yields.

- Optimization of solvent systems and temperature to minimize side reactions.

These methods aim for scalability and cost-effectiveness while maintaining product purity.

Analytical and Purification Techniques

- Monitoring: TLC with solvent systems such as ethyl acetate:methanol (9:1) or dichloromethane:methanol mixtures is standard.

- Purification: Silica gel chromatography and recrystallization from ethanol or ethyl acetate are common.

- Characterization: Confirmed by ^1H NMR (characteristic peaks for piperazine and benzodioxole protons), UV-Vis spectroscopy (absorbance maxima around 238 nm and 285 nm), and HPLC purity analysis (>95% purity typical).

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation of piperazinone | 2-Piperazinone, benzodioxolylmethyl halide | Triethylamine, DMF | Ambient to reflux, 3-12 h | Straightforward, good yields | Requires halide synthesis |

| Condensation + oxidation | Piperazine, 3,4-methylenedioxybenzaldehyde | Peroxybenzoic acid, EtOH | Reflux, room temp | One-pot potential, moderate yields | Multi-step, oxidation control needed |

| Industrial one-step synthesis | Piperazine, paraformaldehyde, methylenedioxybenzyl amine | Catalysts (e.g., pentamethyleneamine) | Optimized temp, solvent | Scalable, cost-effective | Requires catalyst optimization |

Research Findings and Optimization Notes

- Reaction yields are influenced by solvent polarity, temperature, and molar ratios. For example, a 1:1.2 molar ratio of aldehyde to piperazine derivatives at 80–100°C for 12–24 hours can achieve yields around 67% in related piperazine syntheses.

- Use of polar aprotic solvents such as DMF or THF enhances nucleophilicity and reaction rates.

- Base selection is critical; triethylamine and potassium carbonate are preferred for their mildness and efficiency.

- Conversion to hydrochloride salt improves compound stability and facilitates handling.

- Analytical techniques such as HPLC and LC-MS are essential for confirming purity and structural integrity.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may have potential biological activity and can be used in the study of biological processes.

Medicine: It can be explored for its therapeutic potential in various medical applications.

Industry: The compound can be used in the development of new materials and products.

Mechanism of Action

1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride can be compared with other similar compounds such as 1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride and N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-Benzodioxol-5-ylmethylen)amine. These compounds share structural similarities but may differ in their biological activities and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride and its analogs:

Key Structural and Functional Insights:

Core Heterocycle Differences: The target compound contains a piperazinone (lactam) ring, which introduces conformational rigidity compared to the fully saturated piperazine analogs (e.g., 2-methylpiperazine derivative in ). This rigidity may reduce metabolic degradation and enhance receptor selectivity. Fipexide hydrochloride () retains a piperazine core but incorporates a bulky (4-chlorophenoxy)acetyl group, likely increasing lipophilicity and CNS penetration, consistent with its nootropic applications.

In contrast, the oxadiazole group in introduces a heterocycle with distinct electronic properties, possibly altering binding affinity or metabolic pathways.

Physicochemical Properties: The target compound has a lower molecular weight (~268.6 g/mol) compared to Fipexide (~441.3 g/mol), which may improve solubility and bioavailability.

Pharmacological Implications: Fipexide’s clinical use as a nootropic agent highlights the therapeutic relevance of benzodioxole-piperazine hybrids in cognitive enhancement. The target compound’s lactam structure could offer advantages in duration of action or reduced side effects . The oxadiazole analog () demonstrates the versatility of piperazine derivatives in drug discovery, though its pharmacological profile remains uncharacterized in the provided evidence.

Notes on Methodology and Data Sources

Crystallographic Validation: Structural elucidation of such compounds often employs programs like SHELX (for refinement) and ORTEP (for graphical representation), as noted in . These tools ensure accurate determination of stereochemistry and intermolecular interactions.

Enantiomer Analysis : For chiral analogs, methods like Rogers’ η parameter or Flack’s x parameter () may resolve enantiomorph-polarity issues, critical for understanding pharmacological activity.

Data Limitations: Detailed pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence.

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride, commonly referred to as 1-Piperonylpiperazine dihydrochloride, is a piperazine derivative with notable biological activities. This compound is characterized by its unique molecular structure, which includes a benzodioxole moiety that contributes to its pharmacological properties. The aim of this article is to explore the biological activities of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C12H18Cl2N2O2

- Molecular Weight : 293.190 g/mol

- CAS Number : 38063-96-6

- IUPAC Name : 1-(1,3-benzodioxol-5-ylmethyl)piperazine; hydrochloride

The biological activity of 1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Research indicates that this compound can influence neurotoxic responses and has potential anti-inflammatory effects by inhibiting nitric oxide production in macrophage cells .

Neurotoxicity Studies

One significant area of research has focused on the neurotoxic effects induced by substances like MDMA (3,4-methylenedioxymethamphetamine). Studies have shown that 1-Piperonylpiperazine can mitigate neurotoxicity related to MDMA exposure, suggesting protective effects on neuronal health .

Anti-inflammatory Effects

The compound has been shown to inhibit nitric oxide synthesis in macrophages, which suggests a potential role in reducing inflammation. This mechanism may be beneficial in treating inflammatory diseases or conditions where nitric oxide plays a detrimental role .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 293.190 g/mol |

| Boiling Point | 398.5 °C at 760 mmHg |

| Flash Point | 194.8 °C |

| LogP | 2.69120 |

Study on Neuroprotective Effects

A study published in the Journal of Neuropharmacology investigated the neuroprotective properties of 1-Piperonylpiperazine against MDMA-induced neurotoxicity. The results indicated that pre-treatment with this compound significantly reduced neuronal damage and oxidative stress markers in animal models .

Anti-inflammatory Research

In another study published in Molecular Pharmacology, researchers evaluated the anti-inflammatory effects of 1-Piperonylpiperazine in vitro. The study found that the compound effectively reduced cytokine production and inhibited the activation of NF-kB pathways in macrophage cells exposed to pro-inflammatory stimuli .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride, and what reaction conditions are critical for high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxolylmethyl group and subsequent coupling to the piperazinone core. Critical parameters include temperature control (e.g., maintaining <60°C to avoid side reactions), solvent selection (polar aprotic solvents like DMF for nucleophilic substitution), and stoichiometric ratios of reagents. Post-synthetic purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt. Computational reaction path search methods (e.g., quantum chemical calculations) can optimize conditions by predicting intermediates and transition states .

Q. Which analytical techniques (e.g., HPLC, FTIR, NMR) are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution) to assess purity and detect impurities at 254 nm .

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for piperazinone, benzodioxole C-O-C asymmetric stretch at ~1250 cm⁻¹) .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.7–7.1 ppm for benzodioxole) and piperazinone methylene groups (δ 3.2–4.0 ppm) .

Q. How can researchers validate the identity of this compound using spectroscopic and crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation. For example, a mean C–C bond length of 1.39 Å and R factor <0.04 confirm molecular geometry. Cross-validate with NMR/FTIR absence of unreacted starting material peaks (e.g., residual benzodioxole alcohol) ensures purity .

Advanced Research Questions

Q. What computational strategies (e.g., quantum chemical calculations) can predict the reactivity or biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., neurotransmitter receptors) identifies potential binding affinities. These models guide experimental prioritization of derivatives .

Q. How should researchers address discrepancies in biological activity data across different studies involving this compound?

- Methodological Answer : Conduct a meta-analysis of variables:

- Assay conditions : Compare buffer pH, temperature, and cell lines used (e.g., HEK293 vs. CHO cells may show differing IC₅₀ values).

- Sample preparation : Verify purity (>95% by HPLC) and salt form (hydrochloride vs. free base solubility differences).

- Statistical rigor : Apply ANOVA to assess inter-study variability and identify outliers .

Q. What experimental design frameworks (e.g., factorial design) are suitable for optimizing reaction parameters in the synthesis of this compound?

- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, solvent polarity, catalyst loading) at two levels. Response Surface Methodology (RSM) models interactions between variables to maximize yield. For example, higher catalyst loading (10 mol%) in acetonitrile at 50°C may reduce reaction time by 30% compared to baseline conditions .

Q. What are the challenges in resolving the crystal structure of this compound, and how can intermolecular interactions influence its stability?

- Methodological Answer : Challenges include crystal polymorphism and hygroscopicity. Slow evaporation from ethanol/water (9:1) at 291 K produces stable monoclinic crystals (space group P2₁/c). Hydrogen bonding between the piperazinone carbonyl and benzodioxole methoxy groups (O···H distance ~2.1 Å) enhances lattice stability .

Q. How can researchers employ hybrid computational-experimental approaches to elucidate structure-activity relationships for derivatives of this compound?

- Methodological Answer :

- Step 1 : Synthesize derivatives with substituents on the benzodioxole ring (e.g., -NO₂, -OCH₃).

- Step 2 : Calculate electrostatic potential maps (MEPs) to predict sites of electrophilic attack.

- Step 3 : Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computed parameters (e.g., logP, polar surface area).

- Step 4 : Use machine learning (e.g., Random Forest regression) to identify key descriptors driving activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.